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Abstract
(4-Nitrophenyl)urea is an organic compound featuring a urea moiety substituted with a 4-

nitrophenyl group. This guide provides a comprehensive overview of its molecular structure,

including its chemical composition and arrangement of atoms. It details expected spectroscopic

characteristics and outlines a general synthetic methodology. While specific experimentally

derived quantitative data for (4-nitrophenyl)urea is not readily available in publicly accessible

literature, this document compiles predicted data and information from closely related

compounds to offer valuable insights for researchers. The guide also touches upon the

potential biological significance of this class of compounds.

Molecular Structure and Chemical Properties
(4-Nitrophenyl)urea, with the chemical formula C₇H₇N₃O₃, consists of a central urea group (-

NH-CO-NH-) linked to a phenyl ring which is substituted with a nitro group (-NO₂) at the para

position.[1] The presence of the electron-withdrawing nitro group significantly influences the

electronic properties and reactivity of the molecule.

Key Structural Features:

Urea Moiety: The planar urea group is a key feature, capable of acting as both a hydrogen

bond donor and acceptor. This is fundamental to its potential interactions with biological
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macromolecules.

4-Nitrophenyl Group: The aromatic ring substituted with a nitro group at the para position is a

common pharmacophore. The nitro group is strongly electron-withdrawing, which can impact

the acidity of the urea protons and the overall charge distribution of the molecule.

Chemical Identifiers:

IUPAC Name: (4-nitrophenyl)urea[1]

CAS Number: 556-10-5[1]

Molecular Formula: C₇H₇N₃O₃[1]

Molecular Weight: 181.15 g/mol [1]

SMILES: C1=CC(=CC=C1NC(=O)N)--INVALID-LINK--[O-][1]

Below is a diagram illustrating the two-dimensional structure of (4-nitrophenyl)urea.

Caption: 2D chemical structure of (4-nitrophenyl)urea.

Spectroscopic and Physical Data
While a complete set of experimentally verified quantitative data for (4-nitrophenyl)urea is not

available in a single peer-reviewed source, the following tables summarize expected

spectroscopic characteristics based on the analysis of related compounds and general

principles of spectroscopy.

Table 1: Predicted NMR Spectroscopic Data
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Nucleus
Predicted Chemical
Shift (δ) ppm

Multiplicity Notes

¹H ~8.2 Doublet

Protons on the phenyl

ring ortho to the nitro

group.

¹H ~7.6 Doublet

Protons on the phenyl

ring meta to the nitro

group.

¹H Variable Broad Singlet
Protons of the -NH-

group.

¹H Variable Broad Singlet
Protons of the -NH₂

group.

¹³C ~155 Singlet
Carbonyl carbon

(C=O).

¹³C ~145 Singlet

Aromatic carbon

attached to the nitro

group.

¹³C ~140 Singlet

Aromatic carbon

attached to the urea

nitrogen.

¹³C ~125 Singlet

Aromatic carbons

ortho to the nitro

group.

¹³C ~118 Singlet

Aromatic carbons

meta to the nitro

group.

Note: Predicted chemical shifts are estimates and can vary based on solvent and experimental

conditions.

Table 2: Predicted Infrared (IR) Spectroscopy Data
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Wavenumber (cm⁻¹) Vibration Type Functional Group

3400 - 3200 N-H Stretching Urea (-NH, -NH₂)

1700 - 1650 C=O Stretching Urea (Amide I)

1600 - 1570 N-H Bending Urea (Amide II)

1550 - 1500 Asymmetric N-O Stretching Nitro (-NO₂)

1350 - 1300 Symmetric N-O Stretching Nitro (-NO₂)

Table 3: Mass Spectrometry Data
Parameter Value Notes

Molecular Ion (M⁺) m/z 181.05 Calculated for C₇H₇N₃O₃.

Key Fragmentation Loss of -NH₂ (m/z 165)
Common fragmentation for

primary amides.

Loss of -NO₂ (m/z 135)
Characteristic fragmentation of

nitroaromatics.

Table 4: Physical Properties
Property Value Reference

Melting Point 238 °C [2]

Appearance
Prisms from absolute ethanol,

needles from dilute ethanol.
[2]

Solubility

Practically insoluble in cold

water. Soluble in boiling water,

methanol, ethanol, and

dimethylformamide. Sparingly

soluble in ether and benzene.

[2]

Experimental Protocols
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A detailed, peer-reviewed experimental protocol for the synthesis and characterization of (4-

nitrophenyl)urea is not readily available. However, based on general methods for the synthesis

of urea derivatives, a plausible synthetic route is the reaction of 4-nitroaniline with an

isocyanate precursor.

General Synthesis of (4-Nitrophenyl)urea
This protocol describes a general method for the synthesis of a monosubstituted urea from an

amine.

Materials:

4-Nitroaniline

A suitable carbamoylating agent (e.g., potassium isocyanate or a protected isocyanate)

An appropriate solvent (e.g., a mixture of water and a polar organic solvent)

Acid for workup (e.g., dilute hydrochloric acid)

Procedure:

Dissolve 4-nitroaniline in a suitable solvent system.

Add the carbamoylating agent to the solution. The reaction may require heating.

Monitor the reaction progress by thin-layer chromatography (TLC).

Upon completion, cool the reaction mixture and acidify to precipitate the product.

Collect the crude product by filtration.

Purify the product by recrystallization from a suitable solvent, such as ethanol.

The following diagram illustrates a general workflow for the synthesis and characterization of a

urea derivative like (4-nitrophenyl)urea.
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General Workflow for Synthesis and Characterization

Start: Reagents
(e.g., 4-Nitroaniline, Isocyanate precursor)

Synthesis:
Reaction in a suitable solvent

Reaction Workup:
Precipitation and Filtration

Purification:
Recrystallization

Characterization

End: Pure (4-Nitrophenyl)urea

NMR Spectroscopy
(¹H and ¹³C) IR Spectroscopy Mass Spectrometry

Click to download full resolution via product page

Caption: A generalized experimental workflow.

Potential Biological Significance
While specific signaling pathways for (4-nitrophenyl)urea have not been elucidated, the broader

class of nitrophenyl urea derivatives has attracted attention in medicinal chemistry. The urea
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moiety is a well-known pharmacophore that can form multiple hydrogen bonds with biological

targets. The nitrophenyl group can also participate in various interactions, including pi-stacking.

Derivatives of nitrophenyl urea have been investigated for a range of biological activities,

including:

Anticancer Activity: Some diaryl ureas are known inhibitors of protein kinases involved in

cancer cell proliferation.

Antimicrobial Activity: Urea and thiourea derivatives have been explored for their potential as

antibacterial and antifungal agents.[3][4]

Anion Recognition: The hydrogen-bonding capabilities of the urea group make these

compounds candidates for the development of synthetic anion receptors.

The biological activity of nitro-containing compounds can be complex, as the nitro group can be

metabolically reduced in vivo to form reactive intermediates. This metabolic activation is a key

aspect of the mechanism of action for some nitroaromatic drugs.

Conclusion
(4-Nitrophenyl)urea is a molecule with a well-defined chemical structure, characterized by the

presence of a urea linker and a 4-nitrophenyl ring. While a comprehensive experimental

dataset for this specific compound is not readily available in the public domain, this guide

provides a solid foundation of its structural and predicted spectroscopic properties based on

established chemical principles and data from analogous compounds. The synthetic protocols

and discussion of potential biological activities offer a starting point for further research and

development in areas such as medicinal chemistry and materials science. Future work should

focus on obtaining detailed experimental characterization to validate the predicted data and to

fully explore the potential of this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://pubmed.ncbi.nlm.nih.gov/29207464/
https://www.researchgate.net/publication/326560460_Synthesis_Characterization_and_Antibacterial_Activity_of_Novel_13-Diethyl-13-bis4-nitrophenylurea_and_Its_MetalII_Complexes
https://www.benchchem.com/product/b1676889?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1676889?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


References

1. (4-Nitrophenyl)urea | C7H7N3O3 | CID 313520 - PubChem [pubchem.ncbi.nlm.nih.gov]

2. next-gen.materialsproject.org [next-gen.materialsproject.org]

3. Synthesis, Characterization and Antibacterial Activity of Novel 1,3-Diethyl-1,3-bis(4-
nitrophenyl)urea and Its Metal(II) Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

4. researchgate.net [researchgate.net]

To cite this document: BenchChem. [An In-depth Technical Guide to the Structure of (4-
Nitrophenyl)urea]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1676889#what-is-the-structure-of-4-nitrophenyl-urea]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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